

# In-Depth Technical Guide: p-Propylanisole (CAS No. 104-45-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

p-Propylanisole, systematically known as **1-methoxy-4-propylbenzene**, is an aromatic organic compound valued for its characteristic sweet, anise-fennel-like aroma with nuances of sassafras and herbs.[1][2] While it occurs naturally in plants and foods such as anise, capers, and katsuobushi (dried bonito), it is often synthesized to ensure consistent quality and purity for its primary applications.[1][2] Its main uses are as a fragrance and flavoring agent in cosmetics, personal care products, and various food and beverage items.[3] Additionally, its properties make it a useful chemical intermediate and solvent in organic synthesis.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and toxicological profile.

Common Synonyms: Dihydroanethole, 4-n-Propylanisole, Methyl p-propylphenyl ether, **1-Methoxy-4-propylbenzene**. [5]

## Physicochemical Properties

p-Propylanisole is a colorless to pale yellow oily liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	104-45-0	[5]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O	[3]
Molecular Weight	150.22 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Sweet, anise, sassafras-like, herbaceous	[1]
Density	0.941 g/mL at 25 °C	[6]
Boiling Point	215 °C	[6]
Refractive Index	n <sub>20</sub> /D 1.504	[6]
Flash Point	90 °C (194 °F) - Closed Cup	[6]
Solubility	Soluble in ethanol and most oils. Insoluble in glycerol and propylene glycol.	[6]

## Synthesis and Manufacturing

The primary industrial synthesis of p-propylanisole involves the catalytic hydrogenation of anethole, a closely related and abundant natural compound. This process selectively reduces the double bond of the propenyl group without affecting the aromatic ring or the methoxy group.

## Experimental Protocol: Synthesis via Hydrogenation

Objective: To synthesize p-propylanisole by the selective hydrogenation of trans-anethole.

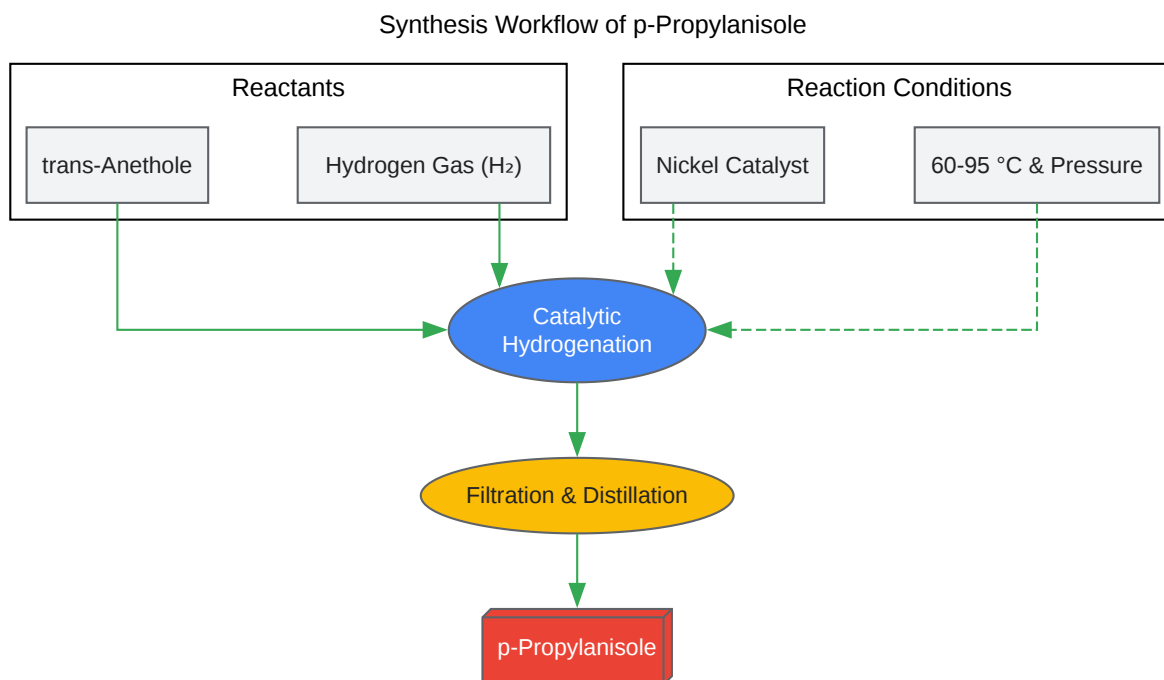
Materials:

- trans-Anethole
- Nickel catalyst (e.g., Raney Nickel)
- Hydrogen gas (H<sub>2</sub>)

- Solvent (e.g., Ethanol)
- Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

- The reaction vessel is charged with trans-anethole and a suitable solvent, such as ethanol.
- A catalytic amount of a nickel catalyst is added to the mixture.
- The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
- The vessel is pressurized with hydrogen gas to the desired pressure.
- The mixture is heated to a temperature range of 60–95 °C while being agitated or stirred to ensure efficient mixing.[6]
- The reaction is monitored by measuring hydrogen uptake or by analytical techniques like Gas Chromatography (GC) to determine the consumption of the starting material.
- Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.
- The reaction mixture is filtered to remove the nickel catalyst.
- The solvent is removed from the filtrate via distillation.
- The resulting crude p-propylanisole is purified by fractional distillation under reduced pressure to yield the final product with high purity.



[Click to download full resolution via product page](#)

#### *Synthesis Workflow of p-Propylanisole*

## Spectroscopic and Analytical Data

### Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of p-propylanisole shows a prominent molecular ion peak and a characteristic fragmentation pattern. The base peak results from the stable benzylic cation formed upon loss of an ethyl group.

m/z	Relative Intensity (%)	Proposed Fragment
150	~18	[M] <sup>+</sup> (Molecular Ion)
121	100	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
91	~10	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	~9	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from NIST Mass Spectrometry Data Center.

## Infrared (IR) Spectroscopy

The gas-phase IR spectrum displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
2965 - 2850	Strong	Alkyl C-H Stretch (propyl & methoxy)
1612, 1514	Strong	Aromatic C=C Stretch
1248	Strong	Aryl-O (Ether) Asymmetric Stretch
1038	Strong	Aryl-O (Ether) Symmetric Stretch
825	Strong	p-Disubstituted Benzene C-H Bend (out-of-plane)

Data sourced from NIST/EPA Gas-Phase Infrared Database.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a definitive structural map of the molecule. The data presented below is consistent with the structure of **1-methoxy-4-propylbenzene**.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.10	d, J = 8.6 Hz	2H	H-2, H-6 (Aromatic)
6.83	d, J = 8.6 Hz	2H	H-3, H-5 (Aromatic)
3.79	s	3H	-OCH <sub>3</sub> (Methoxy)
2.54	t, J = 7.6 Hz	2H	H-7 (Ar-CH <sub>2</sub> )
1.61	sext, J = 7.5 Hz	2H	H-8 (-CH <sub>2</sub> -)

| 0.93 | t, J = 7.4 Hz | 3H | H-9 (-CH<sub>3</sub>) |

$^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
157.8	C-4 (C-O)
134.8	C-1 (C-Alkyl)
129.4	C-2, C-6
113.7	C-3, C-5
55.2	C-10 (-OCH <sub>3</sub> )
37.4	C-7 (Ar-CH <sub>2</sub> )
24.7	C-8 (-CH <sub>2</sub> -)

| 13.9 | C-9 (-CH<sub>3</sub>) |

NMR data interpreted from supporting information of a peer-reviewed publication.

## Analytical Methods

Objective: To determine the purity of a p-propylanisole sample.

#### Instrumentation & Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) is suitable.[\[6\]](#)
- Carrier Gas: Helium or Hydrogen.
- Injector: Split/splitless type, operated in split mode.
- Temperatures:
  - Injector: 250 °C
  - Detector: 280 °C
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase at 10 °C/min to 240 °C.
  - Final hold: Hold at 240 °C for 5 minutes.
- Sample Preparation: Dilute the p-propylanisole sample in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100  $\mu$ g/mL.
- Injection: Inject 1  $\mu$ L of the prepared sample.

Data Analysis: Purity is determined by calculating the peak area percentage. The area of the p-propylanisole peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

## Biological Activity and Metabolism

p-Propylanisole is not primarily investigated for targeted pharmacological activity. Its biological relevance is mainly in the context of its metabolism and safety as a food additive and fragrance

ingredient.

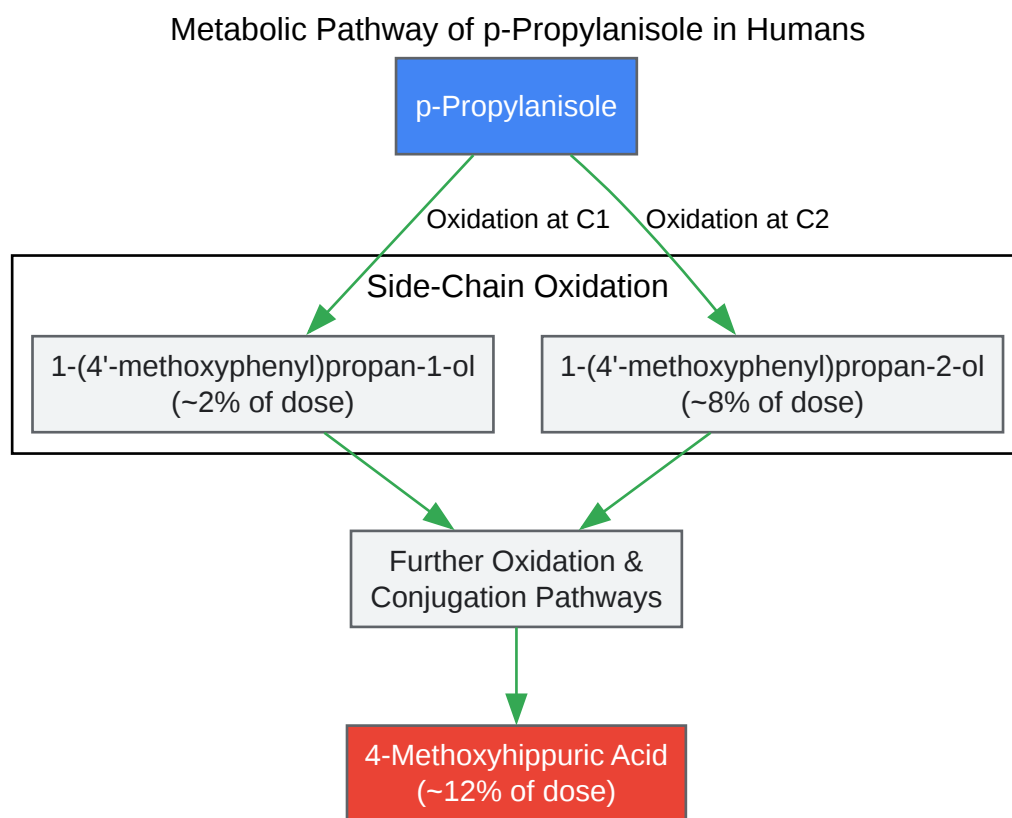
## Human Metabolism

Studies in human volunteers using  $^{14}\text{C}$ -labeled p-propylanisole have elucidated its metabolic fate. After oral administration, the compound undergoes side-chain oxidation. The majority of the dose is eliminated in the urine and as  $^{14}\text{CO}_2$  in expired air.

The principal urinary metabolites identified are:

- 4-Methoxyhippuric acid (~12% of dose)
- 1-(4'-methoxyphenyl)propan-2-ol (~8% of dose)
- 1-(4'-methoxyphenyl)propan-1-ol (~2% of dose)

This indicates that the primary metabolic pathways involve oxidation of the propyl side-chain at the benzylic (C1) and C2 positions, followed by further oxidation and conjugation reactions leading to the formation of hippuric acid derivatives.





[Click to download full resolution via product page](#)*Metabolic Pathway of p-Propylanisole in Humans*

## Toxicological Profile

The safety of p-propylanisole has been evaluated for its use in consumer products. Toxicological data, including read-across from structurally similar compounds like p-methylanisole, indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive toxicity, or skin sensitization at current usage levels.

### Acute Toxicity

Test	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Rat	Oral	4.4 g/kg	[6]
LD <sub>50</sub>	Mouse	Oral	7.30 g/kg	[6]
LD <sub>50</sub>	Rabbit	Dermal	> 5 g/kg	[6]

### Other Toxicological Endpoints

- Genotoxicity: Based on data from the read-across analog p-methylanisole (CAS # 104-93-8), p-propylanisole is not expected to be genotoxic.
- Repeated Dose and Reproductive Toxicity: A Margin of Exposure (MOE) greater than 100 was calculated for these endpoints, indicating no safety concerns.
- Skin Sensitization: Data from read-across analog p-methylanisole shows no safety concerns for skin sensitization under the current declared levels of use.

### Environmental Hazards

p-Propylanisole is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment (Hazard Code: N; Risk Phrase: R51/53).[6] Care should be taken to avoid its release into the environment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [homepages.abdn.ac.uk](http://homepages.abdn.ac.uk) [[homepages.abdn.ac.uk](http://homepages.abdn.ac.uk)]
- 2. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](http://pdfs.semanticscholar.org)]
- 3. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]
- 4. 4-Propylanisole | C<sub>10</sub>H<sub>14</sub>O | CID 7702 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 5. [iris.unimo.it](http://iris.unimo.it) [[iris.unimo.it](http://iris.unimo.it)]
- 6. [che.hw.ac.uk](http://che.hw.ac.uk) [[che.hw.ac.uk](http://che.hw.ac.uk)]
- To cite this document: BenchChem. [In-Depth Technical Guide: p-Propylanisole (CAS No. 104-45-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087226#p-propylanisole-cas-number-104-45-0>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)